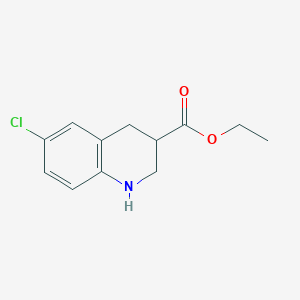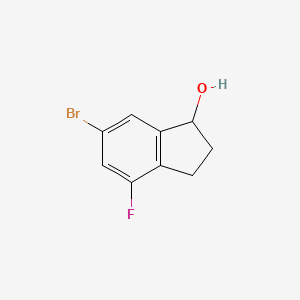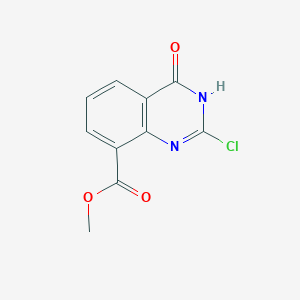
4-(1-Aziridinyl)-6,7-dichlorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aziridinyl)-6,7-dichlorocinnoline is a chemical compound that features a unique structure combining an aziridine ring with a dichlorocinnoline moiety. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The dichlorocinnoline component adds further complexity and potential for diverse chemical interactions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aziridinyl)-6,7-dichlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the dichlorocinnoline structure. One common method is the nucleophilic ring-opening reaction of aziridines, which can be catalyzed by various chiral metal- and organo-catalysts . The reaction conditions often involve the use of electron-withdrawing groups to activate the aziridine ring, making it more susceptible to nucleophilic attack .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aziridinyl)-6,7-dichlorocinnoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Crosslinking Reactions: Aziridine-containing compounds are known for their ability to crosslink with other molecules, enhancing the physical and chemical properties of materials.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and halides, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted aziridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the cinnoline ring.
Scientific Research Applications
4-(1-Aziridinyl)-6,7-dichlorocinnoline has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activities, it is studied for its anticancer, antimicrobial, and antibacterial properties.
Materials Science: Its ability to crosslink makes it useful in developing advanced materials with enhanced mechanical and chemical properties.
Biological Research: The compound is used to study the effects of aziridine-containing molecules on biological systems, including their interactions with DNA and proteins.
Mechanism of Action
The mechanism of action of 4-(1-Aziridinyl)-6,7-dichlorocinnoline involves its interaction with biological molecules. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on DNA or proteins. This can lead to the inhibition of DNA replication and protein function, contributing to its anticancer and antimicrobial activities . The dichlorocinnoline moiety may also interact with specific molecular targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Aziridine-1-carbaldehyde Oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activities.
PNU-159548: A synthetic derivative of idarubicin, which also contains an aziridine ring and demonstrates antitumor activity.
Uniqueness: 4-(1-Aziridinyl)-6,7-dichlorocinnoline is unique due to the combination of the aziridine ring and the dichlorocinnoline structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68211-06-3 |
|---|---|
Molecular Formula |
C10H7Cl2N3 |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6,7-dichlorocinnoline |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-6-9(4-8(7)12)14-13-5-10(6)15-1-2-15/h3-5H,1-2H2 |
InChI Key |
XWXCEGXPWVHEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CN=NC3=CC(=C(C=C32)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)













